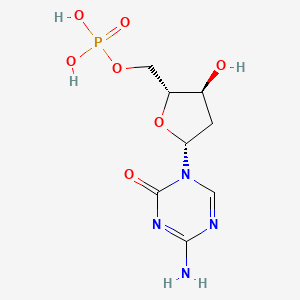

5-Aza-2'-deoxy Cytidine 5'-Monophosphate

Overview

Description

5-Aza-cytidine-5’monophosphate is a pyrimidine nucleoside analog that has garnered significant attention due to its wide range of biological effects. It is primarily known for its role in epigenetic modulation, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia .

Mechanism of Action

Target of Action

5-Aza-cytidine-5’monophosphate primarily targets DNA methyltransferases (DNMTs) . DNMTs are enzymes that add a methyl group to the DNA molecule, which can change the activity of a DNA segment without changing its sequence. By targeting DNMTs, 5-Aza-cytidine-5’monophosphate can influence gene expression and cellular behavior .

Mode of Action

5-Aza-cytidine-5’monophosphate acts as a cytidine analog . It incorporates into the DNA and RNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also inhibits DNMTs, impairing DNA methylation . This results in the reactivation of silenced genes, particularly tumor suppressor genes, which can have significant effects on cell behavior .

Biochemical Pathways

The action of 5-Aza-cytidine-5’monophosphate affects several biochemical pathways. It upregulates the expression of genes associated with antigen presentation and T cell chemokines . This enhances the immune response against cancer cells . It also influences the expression of transposable elements and tumor-associated antigens, which can be both highly immunogenic and tumor-promoting .

Pharmacokinetics

5-Aza-cytidine-5’monophosphate is metabolized in the liver by a single enzyme, cytidine deaminase (CDA) . CDA is a ubiquitous enzyme coded by a highly polymorphic gene, resulting in great variability in resulting activities in the liver . The plasma half-life of 5-Aza-cytidine-5’monophosphate in humans is approximately 20 minutes .

Result of Action

The action of 5-Aza-cytidine-5’monophosphate leads to significant cellular and molecular effects. It can induce cytotoxicity, leading to cell death . It also reactivates silenced genes, which can lead to changes in cell behavior . In cancer cells, this can result in the reactivation of tumor suppressor genes, potentially inhibiting tumor growth .

Action Environment

The action of 5-Aza-cytidine-5’monophosphate can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as CDA, can affect the metabolism and efficacy of the compound . Additionally, the state of the cell, including its stage in the cell cycle, can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

5-Aza-cytidine-5’monophosphate plays a crucial role in biochemical reactions by inhibiting DNA methyltransferase enzymes. This inhibition prevents the methylation of cytosine residues in DNA, leading to the reactivation of tumor suppressor genes that are often silenced in cancer cells. The compound interacts with several key biomolecules, including DNA methyltransferase 1 (DNMT1), which it binds to and inactivates . This interaction is essential for its role in epigenetic modulation and cancer therapy.

Cellular Effects

The effects of 5-Aza-cytidine-5’monophosphate on cellular processes are profound. It influences cell function by altering gene expression, particularly by reactivating silenced genes involved in tumor suppression . This compound has been shown to affect cell signaling pathways, leading to changes in cellular metabolism and the induction of apoptosis in cancer cells . Additionally, it can modulate the immune response by enhancing the expression of antigen presentation machinery and T cell chemokines .

Molecular Mechanism

At the molecular level, 5-Aza-cytidine-5’monophosphate exerts its effects by incorporating into DNA and forming covalent bonds with DNA methyltransferases . This incorporation traps the enzymes on the DNA, preventing them from methylating cytosine residues. The resulting hypomethylation leads to the reactivation of silenced genes, including tumor suppressor genes, and induces changes in cancer cell signaling pathways, promoting apoptosis and inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Aza-cytidine-5’monophosphate can vary over time. The compound is known to be relatively stable, but its efficacy can decrease due to degradation . Long-term studies have shown that continuous exposure to 5-Aza-cytidine-5’monophosphate can lead to sustained hypomethylation and prolonged reactivation of silenced genes . The compound’s effects on cellular function may diminish over time as cells develop resistance mechanisms .

Dosage Effects in Animal Models

The effects of 5-Aza-cytidine-5’monophosphate in animal models are dose-dependent. At lower doses, the compound can effectively induce hypomethylation and gene reactivation without significant toxicity . Higher doses can lead to adverse effects, including bone marrow suppression and gastrointestinal toxicity . Studies have shown that there is a threshold dose above which the compound’s therapeutic benefits are outweighed by its toxic effects .

Metabolic Pathways

5-Aza-cytidine-5’monophosphate is involved in several metabolic pathways. It is phosphorylated by uridine-cytidine kinase to form its active triphosphate form, which is then incorporated into DNA . The compound can also be deaminated by cytidine deaminase, leading to its inactivation . These metabolic pathways are crucial for determining the compound’s efficacy and stability in biological systems .

Transport and Distribution

Within cells, 5-Aza-cytidine-5’monophosphate is transported and distributed by nucleoside transporters . These transporters facilitate the uptake of the compound into cells, where it can exert its effects on DNA methylation . The distribution of 5-Aza-cytidine-5’monophosphate within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of 5-Aza-cytidine-5’monophosphate is primarily within the nucleus, where it interacts with DNA methyltransferases . This localization is essential for its role in inhibiting DNA methylation and reactivating silenced genes . The compound’s activity and function are influenced by its ability to target specific nuclear compartments and interact with chromatin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aza-cytidine-5’monophosphate typically involves the phosphorylation of 5-Aza-cytidine. This process is catalyzed by uridine-cytidine kinase, followed by further phosphorylation by pyrimidine monophosphate and diphosphate kinases .

Industrial Production Methods: In industrial settings, the production of 5-Aza-cytidine-5’monophosphate involves large-scale chemical synthesis processes. These methods ensure the compound’s stability and purity, which are crucial for its therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 5-Aza-cytidine-5’monophosphate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of reactive oxygen species, which can further interact with cellular components.

Reduction: This process can convert the compound into its reduced form, affecting its biological activity.

Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The primary products formed from these reactions include various phosphorylated derivatives and modified nucleosides .

Scientific Research Applications

5-Aza-cytidine-5’monophosphate has a broad range of applications in scientific research:

Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of nucleoside analogs.

Biology: Plays a crucial role in studying epigenetic modifications and gene expression regulation.

Medicine: Widely used in the treatment of myelodysplastic syndromes and acute myeloid leukemia due to its hypomethylating properties.

Industry: Employed in the production of pharmaceuticals and as a research tool in drug development

Comparison with Similar Compounds

5-Aza-2’-deoxycytidine (Decitabine): Another hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Cytarabine: A nucleoside analog used in chemotherapy for acute myeloid leukemia.

Uniqueness: 5-Aza-cytidine-5’monophosphate is unique due to its dual mechanism of action, involving both RNA incorporation and DNA hypomethylation. This dual action makes it particularly effective in treating hematological malignancies .

Properties

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N4O7P/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(19-6)2-18-20(15,16)17/h3-6,13H,1-2H2,(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHZISUSXMJEPR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985225 | |

| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66642-55-5 | |

| Record name | 4-Amino-1-(2-deoxy-5-O-phosphono-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66642-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aza-2'-deoxycytidine-5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AZA-2'-DEOXYCYTIDINE 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8E227WD26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)

![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)